(1S,2R,3R)-3-(dibenzylamino)cyclohexane-1,2-diol
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Overview
Description
(1S,2R,3R)-3-(dibenzylamino)cyclohexane-1,2-diol is a chiral compound featuring a cyclohexane ring substituted with a dibenzylamino group and two hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
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Synthesis from Cyclohexene
Step 1: Cyclohexene can be epoxidized using a peracid (e.g., m-chloroperbenzoic acid) to form cyclohexene oxide.
Step 2: The epoxide is then opened using dibenzylamine under acidic conditions to yield (1S,2R,3R)-3-(dibenzylamino)cyclohexane-1,2-diol.
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Alternative Synthesis
Step 1: Starting from cyclohexanone, a reductive amination with dibenzylamine can be performed.
Step 2: The resulting imine is reduced using a suitable reducing agent (e.g., sodium borohydride) to form the desired diol.
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch reactions using optimized conditions for yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
- The hydroxyl groups can be oxidized to ketones using oxidizing agents like pyridinium chlorochromate (PCC).
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Reduction
- The compound can undergo reduction reactions, particularly at the dibenzylamino group, using hydrogenation catalysts.
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Substitution
- The hydroxyl groups can be substituted with halogens or other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent.
Reduction: Sodium borohydride, catalytic hydrogenation.
Substitution: Thionyl chloride, phosphorus tribromide.
Major Products
Oxidation: Formation of cyclohexane-1,2-dione derivatives.
Reduction: Formation of cyclohexane derivatives with reduced amino groups.
Substitution: Formation of halogenated cyclohexane derivatives.
Scientific Research Applications
Chemistry
Chiral Synthesis: Used as a chiral building block in the synthesis of complex molecules.
Catalysis: Acts as a ligand in asymmetric catalysis.
Biology
Enzyme Inhibition: Potential inhibitor of enzymes due to its structural similarity to natural substrates.
Protein Binding: Studied for its binding affinity to various proteins.
Medicine
Drug Development: Investigated for its potential as a pharmacophore in drug design.
Therapeutic Agents: Explored for its activity against certain diseases.
Industry
Material Science: Used in the development of new materials with specific properties.
Chemical Manufacturing: Employed in the synthesis of fine chemicals and intermediates.
Mechanism of Action
The compound exerts its effects primarily through interactions with molecular targets such as enzymes and receptors. The dibenzylamino group can form hydrogen bonds and hydrophobic interactions, while the hydroxyl groups can participate in hydrogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(1R,2S,3S)-3-(dibenzylamino)cyclohexane-1,2-diol: A diastereomer with different stereochemistry.
Cyclohexane-1,2-diol: Lacks the dibenzylamino group, offering different reactivity and applications.
N,N-Dibenzylcyclohexylamine: Similar structure but lacks hydroxyl groups.
Uniqueness
(1S,2R,3R)-3-(dibenzylamino)cyclohexane-1,2-diol is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. Its chiral nature makes it valuable in asymmetric synthesis and catalysis, setting it apart from its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
(1S,2R,3R)-3-(dibenzylamino)cyclohexane-1,2-diol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO2/c22-19-13-7-12-18(20(19)23)21(14-16-8-3-1-4-9-16)15-17-10-5-2-6-11-17/h1-6,8-11,18-20,22-23H,7,12-15H2/t18-,19+,20-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCYFRMAJUZEBOV-HSALFYBXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C(C1)O)O)N(CC2=CC=CC=C2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@H]([C@H](C1)O)O)N(CC2=CC=CC=C2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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